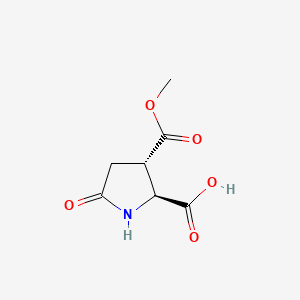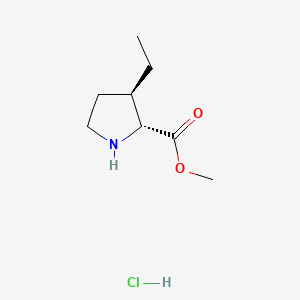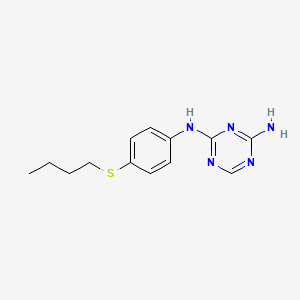
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a 4-(butylthio)phenyl group at position N2. The presence of the triazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanoguanidine with an appropriate aldehyde and arylamine in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, reduced butylthio derivatives.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar triazine scaffolds but differ in the substitution pattern.
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound lacks the butylthio group and has different chemical properties and biological activities.
2,4-Diamino-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1089-24-3 |
|---|---|
Molekularformel |
C13H17N5S |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H17N5S/c1-2-3-8-19-11-6-4-10(5-7-11)17-13-16-9-15-12(14)18-13/h4-7,9H,2-3,8H2,1H3,(H3,14,15,16,17,18) |
InChI-Schlüssel |
STFCGNMGWWNZMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
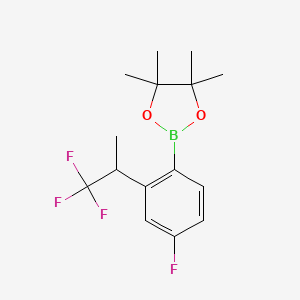

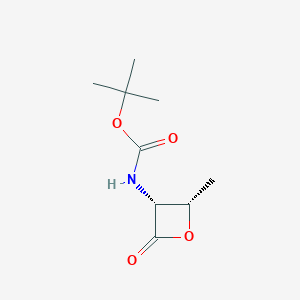
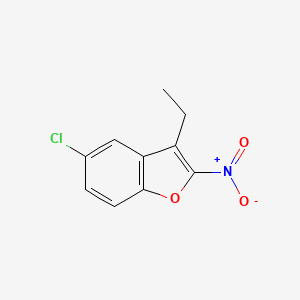

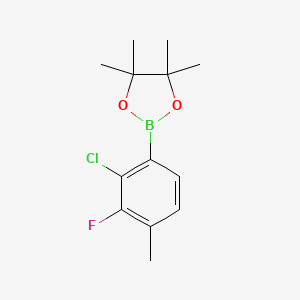
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

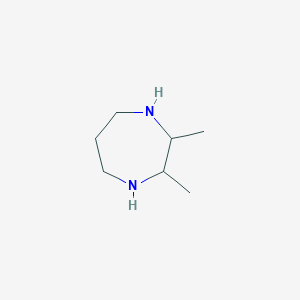
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
